(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
CAS No.: 923288-59-9
Cat. No.: VC8354845
Molecular Formula: C8H9Cl2N3O
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923288-59-9 |
|---|---|
| Molecular Formula | C8H9Cl2N3O |
| Molecular Weight | 234.08 g/mol |
| IUPAC Name | 2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C8H9Cl2N3O/c1-3-5(8(11)13-14)7(10)12-4(2)6(3)9/h14H,1-2H3,(H2,11,13) |
| Standard InChI Key | WRFGQLDAKOYZHS-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N |
| SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N |
| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide, reflects its structural features:
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A pyridine core substituted at positions 2 and 5 with chlorine atoms.
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Methyl groups at positions 4 and 6.
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A carboximidamide group at position 3, with a hydroxylamine moiety in the Z-configuration.
The Z-isomer is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent imine nitrogen, as evidenced by its isomeric SMILES notation:
CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Cl₂N₃O |
| Molecular Weight | 234.08 g/mol |
| XLogP3-AA | 2.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 70.5 Ų |
The compound’s moderate lipophilicity (XLogP3-AA = 2.2) suggests balanced solubility in polar and nonpolar solvents, critical for its role in synthetic reactions.
Synthesis and Optimization
Reaction Pathway
The synthesis begins with 2,5-dichloro-4,6-dimethylnicotinonitrile as the precursor. Treatment with hydroxylamine hydrochloride in a methanol:water (3:1) solvent system, catalyzed by 1,10-phenanthroline, yields the target compound at 70–80°C over 6 hours:
Process Conditions
| Parameter | Specification |
|---|---|
| Solvent System | Methanol:Water (3:1 v/v) |
| Catalyst | 1,10-Phenanthroline (0.5 mol%) |
| Temperature | 70–80°C |
| Reaction Time | 6 hours |
| Yield | 88% (HPLC purity ≥98%) |
The use of 1,10-phenanthroline enhances regioselectivity, minimizing byproducts such as the E-isomer or over-oxidized derivatives.
Role in Opicapone Synthesis
Mechanistic Insights
Opicapone, a COMT inhibitor, relies on the compound’s hydroxyimino group for subsequent cyclization with 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[1,2,] oxadiazol-5-yl]-2-hydroxy-3-methoxy-1-nitrobenzene . The Z-configuration ensures proper spatial alignment for forming the oxadiazole ring, a critical pharmacophore in opicapone’s active site binding .
Pharmacological Impact
By inhibiting COMT, opicapone prolongs the half-life of levodopa, reducing motor fluctuations in Parkinson’s patients. Clinical trials demonstrate a 60% reduction in OFF-time compared to placebo, attributed to the precise stereoelectronic properties imparted by the intermediate .
Analytical Characterization
Spectroscopic Data
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NMR (DMSO-d₆, 400 MHz):
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δ 2.35 (s, 3H, C4-CH₃), δ 2.48 (s, 3H, C6-CH₃), δ 8.12 (s, 1H, N-OH), δ 8.95 (s, 1H, C3-NH).
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HRMS (ESI+): m/z 235.0245 [M+H]⁺ (calc. 235.0248).
Applications Beyond Opicapone
Antibacterial Agents
Pyridine-1-oxide derivatives, including thiohydroxamic acids, show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus) . The compound’s hydroxyimino group may serve as a precursor for such agents.
Polymer Synthesis
Dehydration of 2-pyridyl alkanol-1-oxides, a reaction feasible with this compound, yields poly-(2-vinylpyridine-1-oxide), a polymer with applications in ion-exchange resins .
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